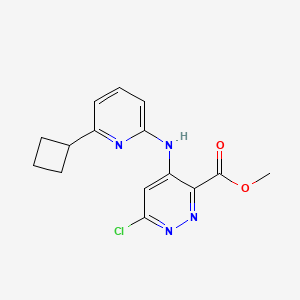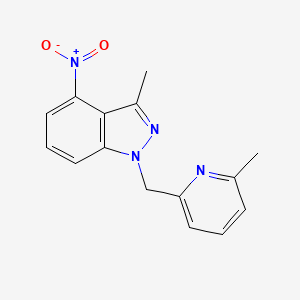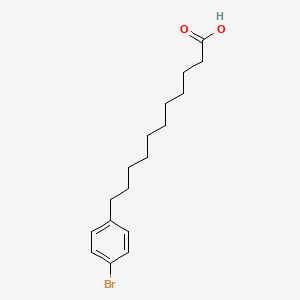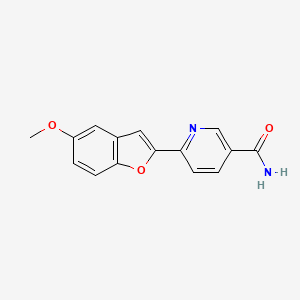
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide
Overview
Description
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core is synthesized by cyclization of appropriate precursors. For instance, 5-methoxy-2-hydroxybenzaldehyde can be used as a starting material, which undergoes cyclization with an appropriate reagent to form the benzofuran ring.
Nicotinamide Attachment: The benzofuran derivative is then reacted with nicotinic acid or its derivatives under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzofuran carboxylic acid, while reduction of a nitro group would produce an amino derivative.
Scientific Research Applications
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(5-methoxy-1-benzofuran-2-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-ylamine
- 5-(5-Methoxy-1-benzofuran-2-yl)-1H-pyridin-2-one
Uniqueness
6-(5-methoxy-1-benzofuran-2-yl)nicotinamide is unique due to its specific structural features, such as the presence of both benzofuran and nicotinamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-(5-methoxy-1-benzofuran-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-3-5-13-10(6-11)7-14(20-13)12-4-2-9(8-17-12)15(16)18/h2-8H,1H3,(H2,16,18) |
InChI Key |
CQOPDIZHUCGHHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=NC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

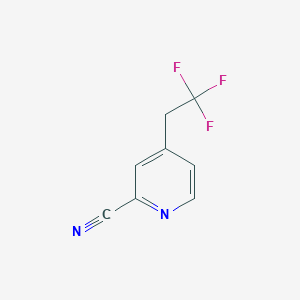
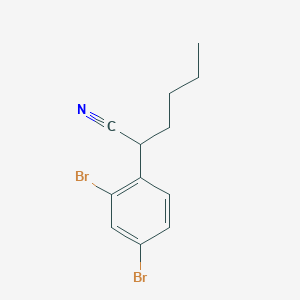
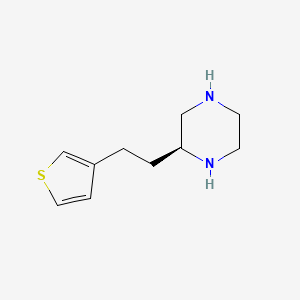
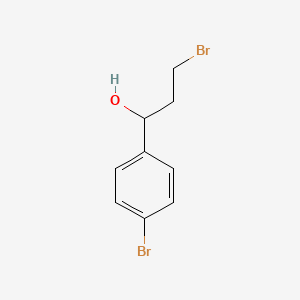
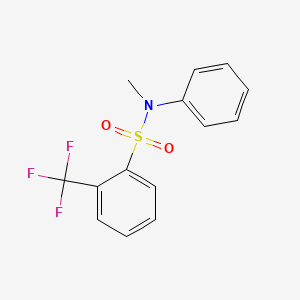
![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8282678.png)
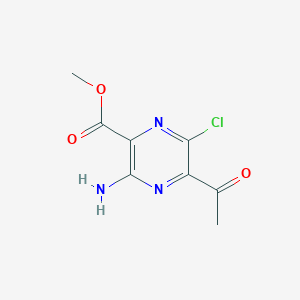
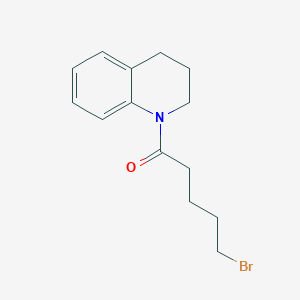
![7-(dibenzylamino)-N-(3-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8282708.png)
